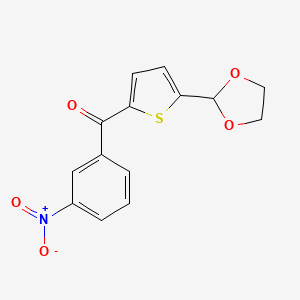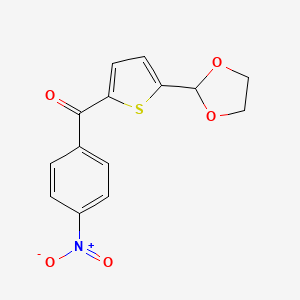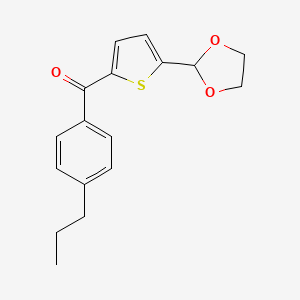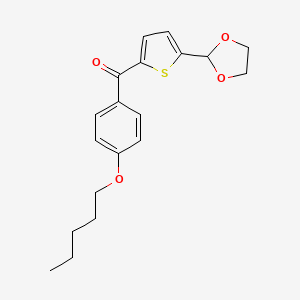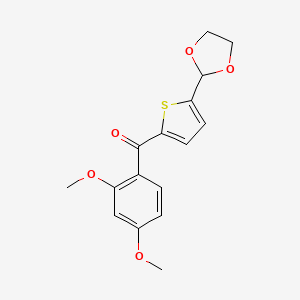![molecular formula C12H13N5OS2 B1359452 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol CAS No. 1030430-68-2](/img/structure/B1359452.png)
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several different functional groups, including an aminothienopyridine group, a methoxyethyl group, and a triazole-thiol group. These functional groups could potentially confer a variety of chemical properties to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would be best analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. The amino, thiol, and triazole groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
- Synthesis of new 1,2,4-triazoles, including derivatives of the mentioned compound, has shown promising antimicrobial activities. These compounds are effective against a range of microbial agents (Bayrak et al., 2009).
- A study on thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole highlighted their antimicrobial and antitubercular activities. These synthesized compounds demonstrated significant potency in pharmacological evaluations (Dave et al., 2007).
Corrosion Inhibition
- Schiff’s base derivatives of pyridyl substituted triazoles, similar in structure to the compound , have been identified as effective corrosion inhibitors for mild steel in acidic solutions. Their inhibition performance and molecular structure's effect on efficiency were explored using density functional theory (DFT) methods (Ansari et al., 2014).
Anti-inflammatory Activity
- Pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives have been synthesized and evaluated for their anti-inflammatory activity. Some of these derivatives demonstrated significant anti-inflammatory effects, highlighting the potential therapeutic applications of similar compounds (Toma et al., 2017).
Antioxidant Properties
- Pyridyl substituted thiazolyl triazole derivatives, akin to the compound , were synthesized and evaluated for their antioxidant activities. Some of these derivatives showed remarkable antioxidant activity, suggesting their utility in related therapeutic applications (Tay et al., 2022).
Surface Activity and Antibacterial Properties
- Certain 1,2,4-triazole derivatives, structurally related to the compound, have shown promising results as surface active agents and possess antibacterial properties. This highlights their potential in applications requiring surface activity modulation along with antimicrobial effects (El-Sayed, 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS2/c1-18-6-5-17-10(15-16-12(17)19)9-8(13)7-3-2-4-14-11(7)20-9/h2-4H,5-6,13H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBAIRLXNLSFSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=C(C3=C(S2)N=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




